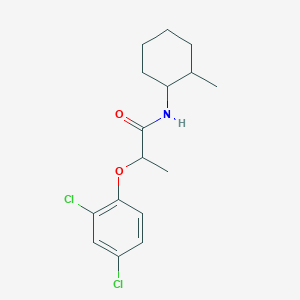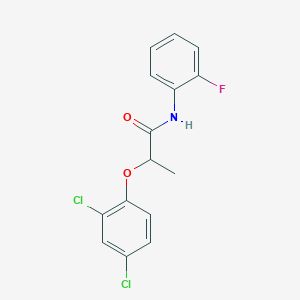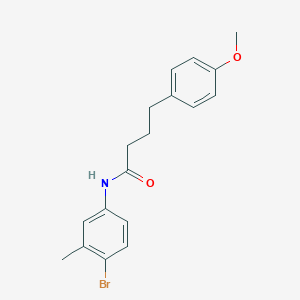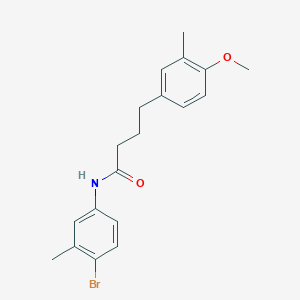![molecular formula C23H19N3O2 B306756 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide](/img/structure/B306756.png)
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been shown to exhibit biochemical and physiological effects in various experimental models. For example, it has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide in lab experiments is its potential as a versatile chemical tool for studying various biological processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential toxicity.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
2. Studying its interactions with specific cellular targets to better understand its mechanism of action.
3. Developing more efficient synthesis methods to produce the compound at a larger scale.
4. Exploring its potential as a fluorescent probe for the detection of other biomolecules or metal ions.
5. Conducting further toxicity studies to assess its safety for potential clinical use.
Conclusion:
In conclusion, 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Despite the need for further research to fully understand its mechanism of action and potential toxicity, this compound has shown to exhibit various biological activities that warrant further investigation.
合成法
The synthesis of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide involves the reaction between 3-quinolinecarboxaldehyde, 5-phenyl-2-furaldehyde, and 2,6-dimethylcarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
製品名 |
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC名 |
2,6-dimethyl-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-10-21-18(12-15)13-20(16(2)25-21)23(27)26-24-14-19-9-11-22(28-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChIキー |
MGQOSXKWSIXLCQ-ZVHZXABRSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)




![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)


![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)